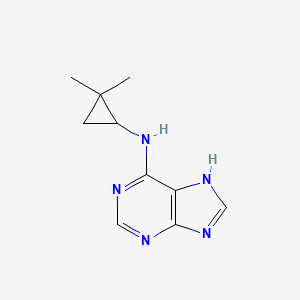

![molecular formula C11H16N2O3S B7587054 (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid, also known as MTBSTFA, is a commonly used derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. This compound is used to enhance the detectability and stability of volatile and semi-volatile compounds by converting them into more volatile and thermally stable derivatives. In

作用机制

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid reacts with the functional groups of the target compound such as hydroxyl, carboxyl, and amino groups to form volatile and stable derivatives. The reaction is usually carried out in the presence of a catalyst such as trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)acetamide (BSA). The reaction mechanism involves the formation of an intermediate species, which undergoes rearrangement and elimination to form the final derivative. The mechanism of this compound derivatization has been extensively studied, and various computational and experimental techniques have been used to elucidate the reaction pathway.

Biochemical and Physiological Effects:

This compound is a relatively inert compound and has no known biochemical or physiological effects. However, the use of this compound in the analysis of biological samples may have an impact on the sample integrity and composition. The derivatization of certain compounds may alter their biological activity or stability, leading to inaccurate results. Therefore, it is important to carefully evaluate the suitability of this compound for a particular analysis and to optimize the derivatization conditions to minimize any potential effects.

实验室实验的优点和局限性

The use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in GC-MS analysis provides several advantages such as enhanced detectability and stability, improved chromatographic separation, and reduced matrix effects. This compound derivatives are also less prone to thermal degradation and ion suppression, leading to more accurate and reproducible results. However, the use of this compound has some limitations such as the requirement for specialized equipment and expertise, the potential for sample contamination, and the need for optimization of the derivatization conditions for each compound.

未来方向

The use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in GC-MS analysis is expected to continue to grow in the future, as it provides a powerful tool for the analysis of complex mixtures. Some of the future directions for this compound research include the development of new derivatization methods, the optimization of derivatization conditions for specific compounds, the evaluation of the impact of derivatization on sample composition and integrity, and the application of this compound in other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Overall, the continued research on this compound is expected to enhance our understanding of the composition and metabolism of various compounds and to provide valuable insights into the biological and environmental processes.

合成方法

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is synthesized by reacting N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MSTFA) with 4-methyl-1,3-thiazole-5-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained by purification using column chromatography or recrystallization. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the product.

科学研究应用

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is widely used in the analysis of various compounds such as amino acids, fatty acids, steroids, and drugs. The derivatization of these compounds with this compound enhances their volatility, thermal stability, and chromatographic behavior, making them more amenable to GC-MS analysis. This compound has been used in the analysis of complex mixtures such as biological fluids, environmental samples, and food products. The use of this compound in GC-MS analysis has provided valuable insights into the composition and metabolism of various compounds.

属性

IUPAC Name |

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-6-7(17-5-12-6)9(14)13-8(10(15)16)11(2,3)4/h5,8H,1-4H3,(H,13,14)(H,15,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUPNIEAXMYKI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC(C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C(=O)N[C@H](C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)

![(2S)-3-(4-hydroxyphenyl)-2-[[methyl(propan-2-yl)carbamoyl]amino]propanoic acid](/img/structure/B7586985.png)

![(2S)-4-methyl-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]pentanoic acid](/img/structure/B7586987.png)

![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)

![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)

![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)

![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)

![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)

![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)

![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)